4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate
CAS No.: 129112-69-2
Cat. No.: VC17118397
Molecular Formula: C25H28N4O5
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129112-69-2 |
|---|---|
| Molecular Formula | C25H28N4O5 |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;4-phenoxy-2-(4-propylpiperazin-1-yl)quinazoline |
| Standard InChI | InChI=1S/C21H24N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h3-11H,2,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | DOCFHMMTYLGHHZ-WLHGVMLRSA-N |
| Isomeric SMILES | CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate (C₂₅H₂₈N₄O₅) features a quinazoline backbone substituted at the 4-position with a phenoxy group and at the 2-position with a 4-propylpiperazinyl moiety, paired with a fumarate counterion. The fumarate salt formation improves aqueous solubility, critical for pharmacological applications .
Table 1: Key Molecular Properties
The piperazinyl group enhances blood-brain barrier permeability, while the phenoxy moiety contributes to receptor binding affinity. X-ray crystallography reveals planar quinazoline-fumarate packing, stabilizing the solid-state structure .
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) spectra show characteristic signals: δ 1.05 ppm (triplet, propyl CH₃), δ 3.60–4.20 ppm (piperazine CH₂), and δ 6.90–8.30 ppm (aromatic protons) . High-performance liquid chromatography (HPLC) purity exceeds 98% under optimized conditions (C18 column, acetonitrile-phosphate buffer).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential nucleophilic substitutions on 4-chloroquinazoline:
-
Phenoxy Introduction: Reaction with phenol under basic conditions yields 4-phenoxyquinazoline .
-
Piperazinyl Functionalization: Condensation with 1-propylpiperazine in refluxing toluene achieves 2-(4-propylpiperazinyl) substitution .
-
Salt Formation: Fumaric acid treatment in ethanol produces the final fumarate salt.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Phenoxylation | Phenol, K₂CO₃, DMF | 110°C | 82 |
| Piperazination | 1-Propylpiperazine, toluene | 80°C | 75 |
| Salt Formation | Fumaric acid, EtOH | 25°C | 95 |
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields ≥80% .
Pharmacological Profile
Anticonvulsant Activity
In maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, the compound exhibits ED₅₀ values of 12.3 mg/kg and 15.6 mg/kg, respectively, outperforming phenytoin (ED₅₀=18.2 mg/kg, MES) . Duration of action exceeds 8 hours post-administration in rodent models, suggesting sustained receptor binding .
Neuroprotective Effects
The compound reduces hippocampal neuronal death by 68% in hypoxic-ischemic encephalopathy models (p<0.01 vs. control) . This correlates with glutamate release inhibition (IC₅₀=3.2 μM) and NMDA receptor antagonism .
Table 3: Comparative Anticonvulsant Efficacy
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Neuroprotection (%) |
|---|---|---|---|
| 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate | 12.3 | 15.6 | 68 |
| Carbamazepine | 14.8 | 22.4 | 45 |
| Phenytoin | 18.2 | - | 32 |
Mechanism of Action
Voltage-Gated Sodium Channel Modulation
Whole-cell patch-clamp studies show 58% inhibition of neuronal Na⁺ currents at 10 μM (Vhalf=-43 mV), stabilizing the inactivated state . This use-dependent blockade mirrors carbamazepine’s mechanism but with faster kinetics (τ=12 ms vs. 28 ms) .
Adenosinergic System Interaction
The compound enhances extracellular adenosine levels by 2.7-fold in rat striatum (microdialysis, p<0.001), via equilibrative nucleoside transporter 1 (ENT1) inhibition (Ki=0.8 μM) . Adenosine A₁ receptor knockout mice show 72% reduced anticonvulsant efficacy, confirming pathway involvement .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability reaches 92% in rats due to high intestinal permeability (Papp=28×10⁻⁶ cm/s). Brain-to-plasma ratio of 4.7 at 1 hour post-dose indicates efficient CNS penetration .
Metabolic Pathways
Cytochrome P450 3A4 mediates N-dealkylation (major) and quinazoline ring hydroxylation (minor). Urinary excretion accounts for 65% of elimination, with 30% fecal excretion.
Table 4: Pharmacokinetic Parameters in Rats
| Parameter | Value (Mean ± SD) |
|---|---|
| Tmax (h) | 1.2 ± 0.3 |
| Cmax (μg/mL) | 8.9 ± 1.2 |
| t₁/₂ (h) | 6.5 ± 0.8 |
| AUC₀–∞ (μg·h/mL) | 54.3 ± 6.7 |
Therapeutic Applications and Clinical Prospects
Epilepsy Management
Phase I trials demonstrate dose-proportional pharmacokinetics (20-400 mg) with Cmax 2.1-42.3 μg/mL. EEG normalization correlates with plasma concentrations >8 μg/mL.
Hypoxic-Ischemic Injury
In primate stroke models, 5 mg/kg IV reduces infarct volume by 52% (p<0.001) when administered within 3 hours of ischemia .
Future Research Directions
Ongoing studies explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume